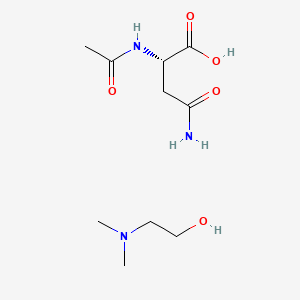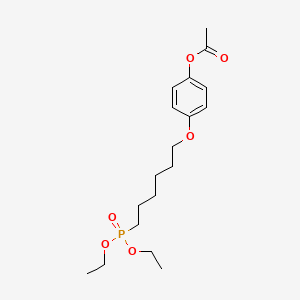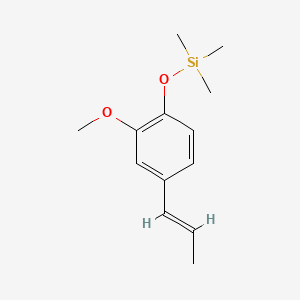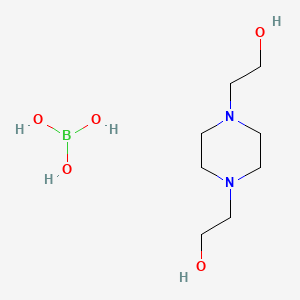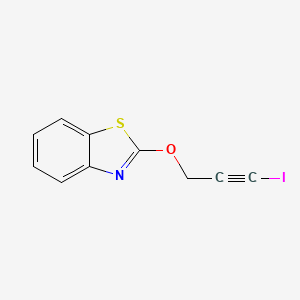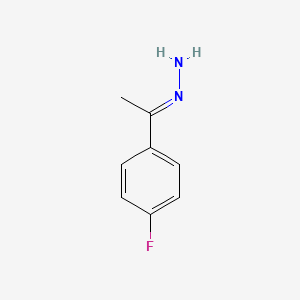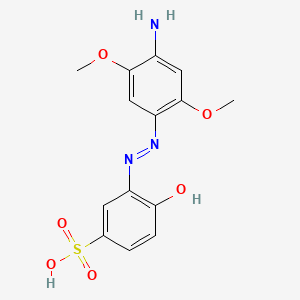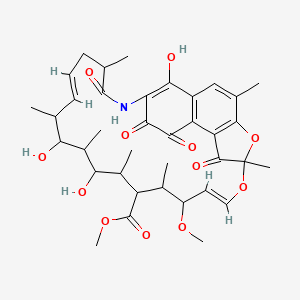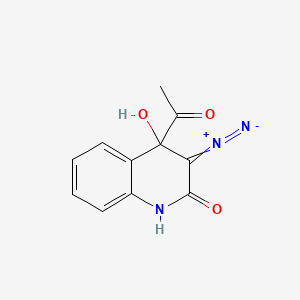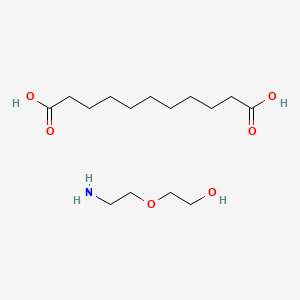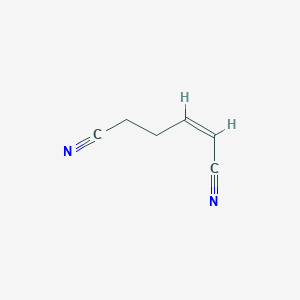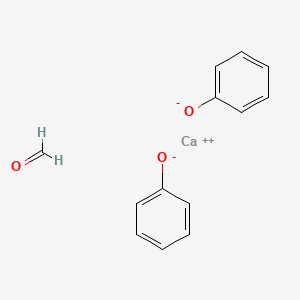
Phenol-formaldehyde resin, calcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol-formaldehyde resin, calcium salt, is a synthetic polymer derived from the reaction of phenol and formaldehyde, with calcium ions incorporated into the structure. This compound is known for its high mechanical strength, thermal stability, and resistance to chemicals and water. It is widely used in various industrial applications, including as adhesives, coatings, and molding compounds.
準備方法
Synthetic Routes and Reaction Conditions: Phenol-formaldehyde resin is typically synthesized through a step-growth polymerization reaction. The process can be either acid-catalyzed or base-catalyzed, depending on the desired properties of the final product. The reaction involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges .
Industrial Production Methods: In industrial settings, phenol and formaldehyde are reacted in the presence of a catalyst, such as sodium hydroxide (for base-catalyzed reactions) or sulfuric acid (for acid-catalyzed reactions). The reaction mixture is heated under controlled conditions to promote polymerization. Calcium ions are introduced during the reaction to form the calcium salt of the resin .
化学反応の分析
Types of Reactions: Phenol-formaldehyde resin undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin back to its monomeric forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives .
科学的研究の応用
Phenol-formaldehyde resin, calcium salt, has a wide range of scientific research applications:
作用機序
The mechanism of action of phenol-formaldehyde resin, calcium salt, involves the formation of a highly crosslinked polymer network. The calcium ions help to stabilize the structure and enhance its mechanical properties. The polymerization process involves the formation of methylene and ether bridges between phenol units, resulting in a rigid and stable network .
類似化合物との比較
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer but differs in its lower mechanical strength and thermal stability.
Melamine-formaldehyde resin: Offers higher thermal stability and chemical resistance compared to phenol-formaldehyde resin.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance but is more expensive than phenol-formaldehyde resin.
Uniqueness: Phenol-formaldehyde resin, calcium salt, is unique due to its incorporation of calcium ions, which enhances its mechanical strength and stability. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions .
特性
CAS番号 |
147977-82-0 |
|---|---|
分子式 |
C13H12CaO3 |
分子量 |
256.31 g/mol |
IUPAC名 |
calcium;formaldehyde;diphenoxide |
InChI |
InChI=1S/2C6H6O.CH2O.Ca/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2;/q;;;+2/p-2 |
InChIキー |
VTQGJLAZBFNWEY-UHFFFAOYSA-L |
正規SMILES |
C=O.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



